molecular formula C9H11Cl2N3O B15536582 n-(2-((3,5-Dichloropyridin-2-yl)amino)ethyl)acetamide

n-(2-((3,5-Dichloropyridin-2-yl)amino)ethyl)acetamide

Cat. No.: B15536582
M. Wt: 248.11 g/mol
InChI Key: VJUKUWLTOVCDDQ-UHFFFAOYSA-N
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Description

N-(2-((3,5-Dichloropyridin-2-yl)amino)ethyl)acetamide is a pyridine-derived acetamide featuring a 3,5-dichloropyridin-2-yl moiety linked to an ethylamino-acetamide backbone. This compound’s structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to halogenated aromatic systems.

Properties

Molecular Formula

C9H11Cl2N3O

Molecular Weight

248.11 g/mol

IUPAC Name

N-[2-[(3,5-dichloropyridin-2-yl)amino]ethyl]acetamide

InChI

InChI=1S/C9H11Cl2N3O/c1-6(15)12-2-3-13-9-8(11)4-7(10)5-14-9/h4-5H,2-3H2,1H3,(H,12,15)(H,13,14)

InChI Key

VJUKUWLTOVCDDQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCNC1=C(C=C(C=N1)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Acetamides

N-(2-Hydroxypyridin-3-yl)acetamide and N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide
  • Structural Differences :

    • The target compound has 3,5-dichloro substituents on the pyridine ring, while and describe derivatives with hydroxy () and hydroxy-iodo () groups at the 2/5 positions.
    • The iodo substituent in N-(2-hydroxy-5-iodopyridin-3-yl)acetamide introduces steric bulk and polarizability, contrasting with the smaller, electronegative chlorine atoms in the target compound .
  • Hydroxy groups may improve aqueous solubility via hydrogen bonding, whereas iodine’s polarizability could alter binding kinetics in biological systems.
Table 1: Pyridine-Based Acetamide Comparison
Compound Substituents (Pyridine Ring) Key Properties
N-(2-((3,5-Dichloropyridin-2-yl)amino)ethyl)acetamide 3,5-Cl₂ High lipophilicity, electron-deficient ring
N-(2-Hydroxypyridin-3-yl)acetamide 2-OH Moderate solubility, H-bond donor
N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide 2-OH, 5-I Steric bulk, potential radioimaging utility

Substituted Phenyl Acetamides

2,2-Dichloro-N-(3,5-dimethylphenyl)acetamide and Analogues
  • Structural Differences: The target compound’s pyridine ring contrasts with the benzene ring in 2,2-dichloro-N-(3,5-dimethylphenyl)acetamide (). Both share dichloro substitutions but differ in aromatic system (pyridine vs. benzene) and side chains (ethylamino-acetamide vs. direct acetamide linkage).
  • Crystallographic and Hydrogen-Bonding Behavior :

    • highlights that dichloro-substituted phenyl acetamides form infinite chains via N–H⋯O and C–H⋯O interactions. The target compound’s pyridine nitrogen may alter hydrogen-bonding patterns, affecting crystallinity or solubility .

Formoterol-Related Acetamides

Formoterol Compounds C and D ()
  • Structural Differences: Formoterol-related compounds (e.g., Compound C: N-[2-hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]acetamide) feature methoxyphenyl and hydroxyethyl groups, unlike the dichloropyridine core of the target compound. The target compound lacks the β-agonist pharmacophore (1-hydroxy-2-aminoethyl chain) critical for adrenergic receptor binding in Formoterol analogues .
  • Pharmacological Implications :

    • Formoterol derivatives prioritize bronchodilator activity via β2-adrenergic agonism, whereas the target compound’s dichloropyridine structure may favor kinase inhibition or antimicrobial activity due to halogenated aromatic systems.
Table 2: Pharmacological Profile Comparison
Compound Key Functional Groups Proposed Activity
This compound 3,5-Cl₂-pyridine, ethylamino-acetamide Enzyme inhibition, antimicrobial
Formoterol Compound C Methoxyphenyl, hydroxyethyl β2-Adrenergic agonist

Research Findings and Trends

  • Biological Activity : While Formoterol analogues prioritize receptor agonism (e.g., EC₅₀ values ~1.2–1.8 in ), the target compound’s dichloropyridine core may shift its mechanism toward kinase or protease inhibition .
  • Solubility and Stability : Dichloro groups may reduce aqueous solubility relative to hydroxy-substituted pyridines (), but crystalline packing via hydrogen bonding (as in ) could improve formulation stability.

Q & A

Basic: How can researchers optimize the synthesis of N-(2-((3,5-Dichloropyridin-2-yl)amino)ethyl)acetamide to ensure high yield and purity?

Methodological Answer:
Synthesis optimization requires precise control of reaction conditions. Key factors include:

  • Temperature and Solvent Selection : Use polar aprotic solvents (e.g., DMSO or DMF) to enhance reactivity, and maintain temperatures between 60–80°C to avoid side reactions .
  • Catalysts : Palladium or copper catalysts can improve coupling efficiency in multi-step syntheses involving pyridine or acetamide intermediates .
  • Purification : Column chromatography with silica gel and recrystallization in ethanol/water mixtures improves purity. Yield optimization (e.g., 80% as in ) can be achieved by monitoring reaction progress via TLC.

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H NMR (300 MHz, DMSO-d6d_6) to confirm proton environments, e.g., peaks at δ 12.50 (NH) and δ 10.10 (amide NH) .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., [M+H]+^+ at m/z 344.21) validates molecular weight .
  • Elemental Analysis : Compare experimental vs. calculated values for C, N, and S (e.g., C: 45.29 vs. 45.36) to confirm purity .
  • X-ray Crystallography : For crystal structure determination, as demonstrated for structurally related acetamides .

Advanced: How can researchers assess the biological activity of this compound in vitro?

Methodological Answer:

  • Enzyme Inhibition Assays : Test interactions with target enzymes (e.g., kinases) using fluorometric or colorimetric substrates. IC50_{50} values quantify potency .
  • Cellular Uptake Studies : Fluorescent labeling (e.g., FITC conjugation) tracks intracellular localization via confocal microscopy .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative effects .

Advanced: How should researchers address contradictory data between experimental and theoretical results (e.g., elemental analysis discrepancies)?

Methodological Answer:

  • Replicate Experiments : Repeat synthesis and analysis to rule out human error. For example, slight deviations in carbon content (45.29 vs. 45.36% in ) may arise from hygroscopic intermediates.
  • Advanced Spectroscopic Validation : Use 13C^{13}C NMR or XPS to confirm elemental composition.
  • Computational Cross-Check : Compare experimental data with DFT-calculated spectra to identify systematic errors .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies of this compound?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replacing dichloropyridinyl with trifluoromethyl groups) and test biological activity .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical binding interactions (e.g., hydrogen bonding with the acetamide group) .
  • Data Correlation : Tabulate IC50_{50} values against structural features (e.g., substituent electronegativity) to derive predictive models .

Advanced: How can researchers evaluate the stability of this compound under varying storage conditions?

Methodological Answer:

  • Accelerated Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light for 4–8 weeks. Monitor degradation via HPLC .
  • pH Stability Tests : Dissolve in buffers (pH 2–10) and analyze by LC-MS to identify hydrolysis products (e.g., pyridine derivatives) .
  • Long-Term Storage : Store at -20°C under argon, with periodic NMR checks for structural integrity .

Advanced: What computational methods are suitable for modeling the interactions of this compound with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactive sites (e.g., the dichloropyridinyl moiety) .
  • Molecular Dynamics (MD) Simulations : Simulate binding to protein targets (e.g., 1 µs trajectories in GROMACS) to assess stability of ligand-receptor complexes .
  • QSAR Modeling : Use partial least squares (PLS) regression to correlate molecular descriptors (e.g., logP, polar surface area) with bioactivity data .

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